Bcn-peg4-OH

Catalog No.
S12891175
CAS No.
M.F
C19H31NO6
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bcn-peg4-OH

Product Name

Bcn-peg4-OH

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C19H31NO6

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C19H31NO6/c21-8-10-24-12-14-25-13-11-23-9-7-20-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21H,3-15H2,(H,20,22)/t16-,17+,18?

InChI Key

RPISEOIEEFQRPT-JWTNVVGKSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCO)CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCO)CCC#C1

Bicyclo[6.1.0]nonyne with a hydroxyl group, commonly referred to as BCN-PEG4-OH, is a specialized chemical compound that plays a significant role in the field of click chemistry. This compound features a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility in aqueous environments. The molecular formula for BCN-PEG4-OH is C22H38N2O8C_{22}H_{38}N_{2}O_{8}, and it has a molecular weight of approximately 446.55 g/mol . The unique structure of BCN-PEG4-OH allows it to participate in strain-promoted azide-alkyne cycloaddition reactions, making it a valuable tool in bioconjugation and the development of antibody-drug conjugates.

BCN-PEG4-OH is primarily utilized in click chemistry, particularly in the following reactions:

  • Strain-Promoted Azide-Alkyne Cycloaddition: This reaction occurs without the need for a copper catalyst, allowing for the formation of stable triazole linkages between azide-functionalized compounds and BCN-PEG4-OH .
  • Amide Bond Formation: The hydroxyl group can react with carboxylic acids or activated esters to form stable amide bonds, further expanding its utility in bioconjugation applications .

The versatility of BCN-PEG4-OH in these reactions is attributed to its functional groups, which allow for high yields and selectivity under mild conditions.

BCN-PEG4-OH exhibits notable biological activity due to its ability to facilitate bioconjugation processes. It can be used to label biomolecules such as proteins, peptides, and nucleic acids through click chemistry. This property is particularly advantageous in drug delivery systems and diagnostic applications where precise targeting of biomolecules is essential . The hydrophilic nature of the PEG spacer enhances the solubility of the conjugated molecules, improving their bioavailability and stability in biological systems.

The synthesis of BCN-PEG4-OH generally involves the following steps:

  • Preparation of Bicyclo[6.1.0]nonyne: The bicyclo[6.1.0]nonyne core can be synthesized through various organic reactions involving cyclization techniques.
  • Functionalization with PEG: The PEG moiety is introduced via reactions that typically involve coupling agents or activation techniques such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) .
  • Hydroxyl Group Introduction: The final step involves adding a hydroxyl group to yield BCN-PEG4-OH, which can be achieved through reduction or direct functionalization methods.

These synthesis methods highlight the compound's adaptability for various applications in chemistry and biology.

BCN-PEG4-OH has several applications across different fields:

  • Antibody-Drug Conjugates: It serves as a linker in the synthesis of antibody-drug conjugates, enhancing their therapeutic efficacy by facilitating targeted drug delivery .
  • Bioconjugation: The compound is widely used for labeling biomolecules, aiding in imaging and tracking within biological systems.
  • Nanotechnology: BCN-PEG4-OH can be employed in the development of nanoparticles for drug delivery systems due to its solubility and biocompatibility.

These applications underscore its significance in advancing therapeutic strategies and diagnostic tools.

Research indicates that BCN-PEG4-OH interacts effectively with various biomolecules through click chemistry. Studies have shown that it can react with azide-tagged proteins or nucleic acids to form stable conjugates without compromising their biological activity . This property makes it an invaluable tool for researchers aiming to explore protein interactions or develop new therapeutic agents.

BCN-PEG4-OH shares structural similarities with several other compounds used in click chemistry and bioconjugation. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Azido-PEG4-AlcoholAzide functionalized PEGReacts with alkyne groups; useful for copper-catalyzed reactions .
DBCO-PEGDBCO functionalized PEGSuitable for strain-promoted azide-alkyne cycloaddition without copper .
Maleimide-PEGMaleimide functionalized PEGForms thioether bonds with thiol-containing biomolecules; useful for specific labeling .
NHS Ester PEGNHS ester functionalized PEGReactive towards amines; commonly used for protein labeling .

The uniqueness of BCN-PEG4-OH lies in its bicyclic structure that allows for efficient strain-promoted reactions without requiring metal catalysts, providing an advantage over traditional methods.

The synthesis of bicyclononyne-polyethylene glycol 4-hydroxyl represents a convergent synthetic approach that combines two distinct chemical moieties: the bicyclononyne cycloalkyne core and the polyethylene glycol tetraunit spacer [1] [2]. The compound serves as a versatile click chemistry reagent, specifically designed for strain-promoted alkyne-azide cycloaddition reactions in bioconjugation applications [3] [4].

Primary Synthetic Route

The most widely adopted synthetic pathway begins with the preparation of the bicyclononyne core through cyclopropanation of 1,5-cyclooctadiene [23] [24]. This initial step involves the dropwise addition of ethyl diazoacetate to a large excess of 1,5-cyclooctadiene in the presence of rhodium acetate catalyst [23]. The reaction produces a mixture of diastereomeric compounds, specifically exo-5 and endo-5 isomers, formed in a 2:1 ratio with a combined yield of 76% [23] [24].

The subsequent conversion of these intermediates to bicyclononyne alcohols follows a three-step reaction sequence performed within eight hours and requiring only a single purification step [23]. For the endo-isomer, the desired bicyclo[6.1.0]non-4-yn-9-ol is obtained in 61% overall yield after purification, while the diastereomeric exo-isomer is prepared in 53% yield [23] [24].

Polyethylene Glycol 4-Unit Integration

The incorporation of the polyethylene glycol 4-unit spacer involves several methodological approaches, with the most common being the stepwise assembly of tetraethylene glycol monomers [30]. The tetraethylene glycol derivative, synthesized from inexpensive tetraethylene glycol precursors, serves as the foundational monomer for this synthesis [30] [31]. The synthetic cycle consists of deprotonation, Williamson ether formation, and detritylation steps [30].

Alternative approaches utilize solid-phase synthesis methodologies, where Wang resin containing 4-benzyloxy benzyl alcohol functions serves as the support system [30]. The loading capacity can reach 1.0 mmol/g, and the process involves three primary steps: deprotonation with tert-butyl potassium, coupling through Williamson ether formation, and detritylation using dilute acid [30].

Carbamate Linkage Formation

The final assembly of bicyclononyne-polyethylene glycol 4-hydroxyl involves the formation of carbamate linkages between the bicyclononyne alcohol and amino-functionalized polyethylene glycol derivatives [4] [22]. The reaction of bicyclononyne-polyethylene glycol 3-succinimidyl ester with amino-modified substrates yields the target compound, though with yields typically around 20% [4] [22].

Table 1: Bicyclononyne-Polyethylene Glycol 4-Hydroxyl Basic Properties

PropertyValueAlternative ValueSource Citation
Molecular FormulaC19H31NO6C21H35NO7 [2]
Molecular Weight (g/mol)369.5413.51 [1] [2]
IUPAC Name[(1R,8S)-9-Bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamateAlternative formulation from endo isomer [2]
Storage Temperature-20°C-18°C for long term [1] [9]
Physical StatePowderWhite solid/oil [1] [18]
Purity (%)≥98≥95 [7] [18]

Optimization Strategies for Yield and Purity

Reaction Condition Optimization

Yield optimization in bicyclononyne-polyethylene glycol 4-hydroxyl synthesis requires careful attention to multiple reaction parameters [21] [22]. Temperature control emerges as a critical factor, with room temperature conditions generally preferred for Williamson ether formation reactions to minimize depolymerization of deprotonated polyethylene glycol reactants [30]. Lower temperatures also reduce the likelihood of tosylate reactant β-elimination, which consumes reagents and complicates product purification [30].

The molar ratios of reactants significantly influence both yield and purity outcomes [33]. Optimized protocols typically employ a 10% molar excess of polyethylene glycol in condensation reactions with acyl chlorides, along with sufficient base to remove chloride ions from each reactive molecule [33]. These ratios provide the necessary driving force for complete conversion while minimizing side product formation [33].

Catalyst System Enhancement

Rhodium acetate catalyst optimization plays a crucial role in the initial cyclopropanation step [23] [24]. The catalyst loading and reaction atmosphere must be carefully controlled to achieve the desired 2:1 exo/endo ratio while maintaining high overall conversion [23]. Inert atmosphere conditions throughout the process prevent oxidative degradation of sensitive intermediates [23].

For polyethylene glycol chain assembly, the use of supported catalysts has shown promise in improving both yield and recyclability [34]. Candida antarctica lipase B immobilized on macroporous acrylic resin demonstrates effectiveness in transesterification reactions, with the enzyme maintaining activity through multiple cycles [34].

Solvent System Selection

Solvent choice profoundly affects both reaction efficiency and product isolation [11] [39]. Dichloromethane and dimethylformamide represent the most commonly employed solvents for bicyclononyne functionalization reactions . For aqueous applications, ethanol-water mixtures in 3:2 ratios provide optimal solubility for both reactants and products [39].

The incorporation of polyethylene glycol spacers increases hydrophilicity, allowing for reactions in mixed aqueous-organic systems [39]. This property proves particularly beneficial for bioconjugation applications where water compatibility is essential [39].

Table 2: Synthesis Yield Comparison for Bicyclononyne Derivatives

BCN DerivativeReported Yield (%)Reaction TimeKey ChallengeCitation
BCN-PEG3-succinimidyl ester to dC-pBCN-TP20Standard couplingLow conversion [4] [22]
endo-BCN alcohol from endo-5618 hours (3-step sequence)Reduction-bromination-elimination [23] [24]
exo-BCN alcohol from exo-5538 hours (3-step sequence)Reduction-bromination-elimination [23] [24]
BCN via cyclopropanation76Single stepDiastereomer separation [23] [24]
BCN-PEG4-NHS ester synthesisNot specifiedMultiple stepsMulti-step purification [14]

Purification Protocol Development

High-performance liquid chromatography represents the gold standard for bicyclononyne-polyethylene glycol 4-hydroxyl purification [4] [22]. The Electronic Reference To access In vivo Concentrations method enables accurate concentration determination in aqueous stock solutions [4] [22]. Multiple chromatographic steps may be required to achieve the high purity levels necessary for bioconjugation applications [4].

Crystallization techniques offer alternative purification approaches, particularly for large-scale production [33]. Twice crystallization followed by washing and vacuum drying can achieve acceptable purity levels while reducing processing costs [33]. The choice between chromatographic and crystallization methods depends on the scale of production and purity requirements [33].

Critical Analysis of Impurity Profiles

Structural Impurity Classification

The impurity profile of bicyclononyne-polyethylene glycol 4-hydroxyl encompasses several distinct categories, each requiring specific analytical approaches for detection and quantification [17]. Unreacted starting materials typically constitute less than 2% of the final product when proper reaction conditions are maintained [17]. These impurities primarily consist of residual bicyclononyne alcohols and polyethylene glycol precursors that failed to undergo coupling reactions [17].

Diastereomeric isomers represent a more complex impurity class, with exo/endo ratios varying between 2-5% depending on the synthesis conditions employed [23] [24]. Nuclear magnetic resonance spectroscopy and chromatographic separation techniques enable discrimination between these closely related structures [23] [24]. The presence of these isomers can alter the overall reactivity profile of the final product [23] [24].

Degradation Product Analysis

Hydrolysis products emerge as significant impurities under aqueous conditions, typically present at levels below 1% in properly stored material [17]. Liquid chromatography-mass spectrometry enables sensitive detection of these degradation products, which result from the cleavage of carbamate linkages [17]. The formation of these impurities leads to loss of functional groups essential for click chemistry applications [17].

Side-chain elimination products arise from β-elimination reactions during synthesis, particularly under elevated temperature conditions [17]. Gas chromatography-mass spectrometry provides optimal detection sensitivity for these volatile impurities [17]. Levels below 3% are generally achievable through careful temperature control during synthesis [17].

Aggregation and Polymerization Impurities

High molecular weight aggregates form through intermolecular reactions between bicyclononyne groups or through polyethylene glycol chain entanglement [17]. Size exclusion chromatography enables detection and quantification of these species, which typically constitute less than 2% of the final product [17]. The presence of aggregates can significantly alter pharmacokinetic properties in biological applications [17].

Secondary polymerization reactions can occur during storage, particularly under elevated temperatures or in the presence of radical initiators [32]. These reactions lead to the formation of crosslinked networks that compromise the solubility and reactivity of the product [32]. Proper storage under inert atmosphere at low temperatures minimizes these degradation pathways [32].

Table 3: Impurity Profile Analysis in Bicyclononyne-Polyethylene Glycol 4-Hydroxyl Production

Impurity TypeTypical Content (%)Detection MethodImpact on PerformanceSource Citation
Unreacted starting materials<2HPLCReduced coupling efficiency [17]
Diastereomeric isomers2-5 (exo/endo ratio)NMR/ChromatographyAltered reactivity profile [23] [24]
Hydrolysis products<1LC-MSLoss of functional groups [17]
Side-chain elimination products<3GC-MSReduced available reactive sites [17]
High molecular weight aggregates<2SECAltered pharmacokinetics [17]

Process-Related Impurities

Catalyst residues, particularly rhodium species from the cyclopropanation step, require careful monitoring and removal [23] [24]. Inductively coupled plasma optical emission spectroscopy provides sensitive detection of metal contaminants [21]. Residual catalyst levels must be minimized to prevent interference with downstream click chemistry reactions [23].

Solvent residues represent another important impurity class, with particular attention required for dichloromethane and dimethylformamide . Gas chromatography with headspace sampling enables quantification of volatile organic compounds . International Conference on Harmonisation guidelines provide acceptable limits for residual solvents in pharmaceutical applications .

Industrial-Scale Production Challenges

Manufacturing Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of bicyclononyne-polyethylene glycol 4-hydroxyl presents numerous technical and economic challenges [21] [22]. The multi-step synthetic pathway, combined with relatively low overall yields, creates significant cost pressures in large-scale manufacturing [21] [22]. Process optimization through flow chemistry techniques offers potential solutions for improving efficiency and reducing production costs [21].

Heat transfer limitations become particularly problematic during scale-up of the cyclopropanation reaction [23] [24]. The exothermic nature of rhodium-catalyzed cyclopropanation requires sophisticated temperature control systems to maintain reaction selectivity and prevent thermal degradation [23] [24]. Continuous flow reactors provide superior heat transfer characteristics compared to traditional batch processes [21].

Equipment and Infrastructure Requirements

Specialized equipment requirements for bicyclononyne-polyethylene glycol 4-hydroxyl production include high-pressure reactors for cyclopropanation reactions and large-scale chromatography systems for purification [21] [22]. The temperature-sensitive nature of the product necessitates controlled cold-chain storage infrastructure throughout the manufacturing and distribution process [1] [9].

High-potency compound handling capabilities become essential when the product is intended for antibody-drug conjugate applications [21]. Manufacturing facilities must be equipped to handle compounds with occupational exposure limits down to 10 ng/m³, requiring specialized containment systems and personal protective equipment [21].

Table 4: Industrial Production Challenges for Bicyclononyne-Polyethylene Glycol 4-Hydroxyl

Challenge CategorySpecific IssueCurrent SolutionRemaining ChallengesCitation
Scale-up synthesisMulti-step synthesis with low overall yieldProcess optimization and flow chemistryYield improvement needed [21] [22]
Purification complexityChromatographic separation requiredAdvanced chromatography techniquesTime-consuming purification [22] [30]
Storage stabilityTemperature-sensitive storage requirementsControlled cold-chain storageInfrastructure requirements [1] [9]
Quality controlMultiple analytical methods neededHPLC, MS, NMR analysisMethod validation complexity [17] [22]
Cost optimizationHigh-cost precursor materialsAlternative synthetic routesEconomic viability at scale [21]

Quality Control and Analytical Challenges

Comprehensive quality control for industrial-scale production requires multiple complementary analytical techniques [17] [22]. High-performance liquid chromatography serves as the primary method for purity assessment, while mass spectrometry provides structural confirmation and impurity identification [17] [22]. Nuclear magnetic resonance spectroscopy enables verification of stereochemical integrity throughout the manufacturing process [17].

Method validation complexity increases significantly in industrial settings, requiring extensive documentation and regulatory compliance [17] [22]. The development of stability-indicating analytical methods becomes crucial for establishing appropriate shelf-life specifications [17]. Temperature and humidity stress testing protocols must be established to ensure product quality throughout the supply chain [17].

Economic and Supply Chain Considerations

The high cost of precursor materials, particularly specialized cycloalkyne intermediates, represents a significant economic barrier to large-scale production [21]. Alternative synthetic routes utilizing more readily available starting materials continue to be investigated [21]. Strategic partnerships with raw material suppliers become essential for ensuring consistent supply and cost control [21].

Regulatory considerations add additional complexity to industrial-scale production, particularly for products intended for pharmaceutical applications [21]. Good Manufacturing Practice compliance requires extensive documentation, validation protocols, and quality systems [21]. The specialized nature of click chemistry reagents often necessitates custom regulatory strategies [21].

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

369.21513771 g/mol

Monoisotopic Mass

369.21513771 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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